3-Chloro-2-iodothiophene
Overview
Description
3-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Mechanism of Action
Target of Action
3-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . Thiophene derivatives have gained increased interest in many fields of science and industry . The primary targets of this compound are the aromatic and heteroaromatic systems such as thiophenes, pyrroles, furans, thiazoles .
Mode of Action
The compound interacts with its targets through a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .
Biochemical Pathways
The HD reaction is a key biochemical pathway affected by this compound . The driving force for HD reactions is the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position . The stabilizing influence of the halogen atom as an electron-withdrawing substituent is observed .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution characteristics.
Result of Action
The result of the action of this compound is the formation of various polyhalo-substituted thiophene derivatives . These derivatives can be utilized for further synthesis of new molecular structures . The compound’s action also leads to the formation of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the HD reaction proceeds readily when starting thiophenes are treated with LDA at –78°C . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodothiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane can yield this compound . Another approach involves the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes, utilizing readily available starting materials and efficient reaction conditions. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, and alkoxides can replace the halogen atoms.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced thiophene derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used under mild to moderate conditions.
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various halogenated thiophenes, aminothiophenes, and thiophene oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-iodothiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Halogenated thiophenes are explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized in the production of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chlorothiophene
- 3-Iodo-2-chlorothiophene
- 2,4-Dichlorothiophene
- 2,5-Diiodothiophene
Uniqueness
3-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ring, which imparts distinct electronic and steric properties. This dual halogenation can influence the compound’s reactivity, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
3-chloro-2-iodothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNBCJDVLLTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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